molecular formula C8H11ClN2O B14836002 2-(3-Aminopropyl)-5-chloropyridin-4-OL

2-(3-Aminopropyl)-5-chloropyridin-4-OL

Cat. No.: B14836002
M. Wt: 186.64 g/mol
InChI Key: RWEVDMYTWQKDEP-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-5-chloropyridin-4-OL is a chemical compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-5-chloropyridin-4-OL typically involves the reaction of 5-chloropyridin-4-OL with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-5-chloropyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The chloropyridine ring can be reduced to form the corresponding dihydropyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

2-(3-Aminopropyl)-5-chloropyridin-4-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chloropyridine ring can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used in surface functionalization and material science.

    2-(3-Aminopropyl)phenol: Studied for its biological activity and potential therapeutic applications.

    5-Chloro-2-pyridinol: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-(3-Aminopropyl)-5-chloropyridin-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(3-aminopropyl)-5-chloro-1H-pyridin-4-one

InChI

InChI=1S/C8H11ClN2O/c9-7-5-11-6(2-1-3-10)4-8(7)12/h4-5H,1-3,10H2,(H,11,12)

InChI Key

RWEVDMYTWQKDEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)Cl)CCCN

Origin of Product

United States

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